molecular formula C12H12ClN3O B12918185 4(1H)-Pyrimidinone, 2-amino-5-(4-chlorophenyl)-6-ethyl- CAS No. 91396-20-2

4(1H)-Pyrimidinone, 2-amino-5-(4-chlorophenyl)-6-ethyl-

Cat. No.: B12918185
CAS No.: 91396-20-2
M. Wt: 249.69 g/mol
InChI Key: KTEOTBKBKDEYDF-UHFFFAOYSA-N
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Description

2-Amino-5-(4-chlorophenyl)-6-ethylpyrimidin-4(1H)-one is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are nitrogen-containing heterocycles that are widely recognized for their biological activities, including antitumor, antibacterial, and antiviral properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-(4-chlorophenyl)-6-ethylpyrimidin-4(1H)-one typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chlorobenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate, followed by cyclization to form the pyrimidine ring . The reaction conditions often require heating and the use of solvents such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, would be employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-(4-chlorophenyl)-6-ethylpyrimidin-4(1H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Amine derivatives.

    Substitution: Hydroxyl or alkyl-substituted derivatives.

Scientific Research Applications

2-Amino-5-(4-chlorophenyl)-6-ethylpyrimidin-4(1H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-5-(4-chlorophenyl)-6-ethylpyrimidin-4(1H)-one involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to the disruption of cellular processes in pathogens or cancer cells. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-5-(4-chlorophenyl)-6-ethylpyrimidin-4(1H)-one is unique due to the presence of both the chlorophenyl and ethyl groups, which contribute to its distinct chemical properties and biological activities. These structural features make it a versatile compound for various scientific and industrial applications.

Properties

CAS No.

91396-20-2

Molecular Formula

C12H12ClN3O

Molecular Weight

249.69 g/mol

IUPAC Name

2-amino-5-(4-chlorophenyl)-4-ethyl-1H-pyrimidin-6-one

InChI

InChI=1S/C12H12ClN3O/c1-2-9-10(11(17)16-12(14)15-9)7-3-5-8(13)6-4-7/h3-6H,2H2,1H3,(H3,14,15,16,17)

InChI Key

KTEOTBKBKDEYDF-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=O)NC(=N1)N)C2=CC=C(C=C2)Cl

Origin of Product

United States

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